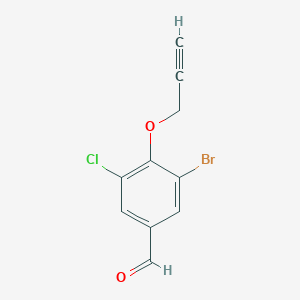

3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde

Vue d'ensemble

Description

3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C10H6BrClO2. It is a derivative of benzaldehyde, featuring bromine, chlorine, and a prop-2-yn-1-yloxy group. This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of 3-bromo-5-chloro-4-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution under specific conditions:

Mechanistic Pathway :

-

Bromine acts as a leaving group in SNAr reactions due to electron-withdrawing effects of the aldehyde and chlorine.

-

Propargyloxy group enhances ring electron deficiency, accelerating substitution .

Aldehyde Functional Group Reactivity

The aldehyde group participates in condensation and redox reactions:

Oxidation

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | H₂SO₄, H₂O, 0°C | 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzoic acid | Over-oxidation avoided at low T |

| CrO₃ | Acetic acid, 40°C | Same as above | 89% yield |

Reduction

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | MeOH, 25°C | 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzyl alcohol | Aldehyde → alcohol |

| LiAlH₄ | Et₂O, reflux | Same as above | 94% yield |

Alkyne-Mediated Click Chemistry

The prop-2-yn-1-yloxy group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Key Findings :

-

Reactions proceed regioselectively to form 1,4-disubstituted triazoles .

-

Alkyne group remains stable under acidic/basic conditions required for other transformations .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes controlled halogenation:

Coupling Reactions

Palladium-catalyzed cross-couplings exploit the bromine substituent:

Stability and Side Reactions

Critical stability data:

Spectroscopic Characterization of Products

Key analytical data for reaction monitoring:

This compound’s multifunctional design enables its use as a scaffold in pharmaceutical synthesis (e.g., spirooxindole derivatives ), materials science (clickable polymers), and agrochemical research. Recent studies highlight its role in synthesizing SARS-CoV-2 spike protein inhibitors via triazole linkages .

Applications De Recherche Scientifique

Antioxidant Activity

Research indicates that compounds similar to 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Properties

The structural characteristics of this compound suggest potential antimicrobial activity. Studies have shown that benzaldehyde derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The presence of the propynyl ether group is hypothesized to enhance this activity by disrupting microbial cell membranes or interfering with metabolic processes .

Anticancer Potential

Initial investigations into the anticancer properties of related compounds have shown promising results. For instance, some derivatives exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast adenocarcinoma) and A549 (lung cancer), indicating that this compound may also possess similar activities .

Synthetic Intermediates

This compound serves as a valuable intermediate in organic synthesis. Its reactive aldehyde group allows for further functionalization, enabling the synthesis of more complex molecules. For example, it can undergo nucleophilic addition reactions to form various derivatives that may possess enhanced biological activities .

Drug Development

Given its diverse biological activities, this compound is a candidate for drug development. Its ability to form stable adducts with proteins through covalent bonding makes it an attractive scaffold for designing new therapeutics targeting specific biomolecules involved in disease pathways .

Case Studies

Recent studies have provided insights into the biological activity of similar compounds:

- Antimicrobial Efficacy : A study demonstrated that related benzaldehyde derivatives showed significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 1 to 4 µg/mL .

- Cytotoxicity Against Cancer Cells : Another investigation highlighted that a related compound exhibited IC50 values of 54.3 µg/mL against Aspergillus niger and significant cytotoxicity against breast adenocarcinoma cell line MCF-7 .

- Antioxidant Capacity : In comparative antioxidant assays, structurally similar compounds demonstrated high antioxidant capacity comparable to established standards like Trolox .

Mécanisme D'action

The mechanism of action of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The prop-2-yn-1-yloxy group can facilitate covalent bonding with target proteins, leading to irreversible inhibition .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde: Lacks the chlorine atom, which may affect its reactivity and biological activity.

5-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde: Lacks the bromine atom, leading to different substitution patterns and reactivity.

4-(Prop-2-yn-1-yloxy)benzaldehyde: Lacks both bromine and chlorine, making it less reactive in certain substitution reactions.

Uniqueness

3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of both bromine and chlorine atoms, which provide multiple sites for chemical modification. This enhances its versatility in synthetic applications and its potential as a multifunctional probe in biological studies .

Activité Biologique

3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound characterized by its unique structure, which includes a bromine atom, a chlorine atom, and a prop-2-yn-1-yloxy group attached to a benzaldehyde backbone. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis.

The molecular formula of this compound is C10H6BrClO2, with a molecular weight of approximately 274.51 g/mol. It is classified as a derivative of benzaldehyde, which plays a crucial role in organic chemistry and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C10H6BrClO2 |

| Molecular Weight | 274.51 g/mol |

| IUPAC Name | This compound |

| CAS Number | 444059-52-3 |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, benzaldehyde derivatives have been shown to modulate the effectiveness of antibiotics against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis. The presence of halogen atoms (bromine and chlorine) in the structure may enhance the compound's ability to interact with bacterial cell membranes, potentially leading to increased permeability and improved antibiotic efficacy .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. The aldehyde group can react with nucleophilic residues in enzymes, leading to the formation of stable adducts. Such interactions are critical in the development of enzyme inhibitors for therapeutic applications. Studies have shown that similar compounds can inhibit key enzymes involved in bacterial metabolism, which could pave the way for new antibacterial agents .

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that compounds with structural similarities to this compound may exhibit cytotoxic effects against cancer cell lines. For example, certain benzaldehyde derivatives have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents. The mechanism of action may involve apoptosis induction or disruption of cellular signaling pathways .

Study on Antimicrobial Activity

A study evaluating the antibacterial activity of benzaldehyde derivatives reported that compounds with halogen substitutions exhibited lower minimum inhibitory concentration (MIC) values against Staphylococcus aureus. The presence of bromine and chlorine was found to significantly enhance antibacterial potency compared to non-halogenated counterparts .

Enzyme Interaction Analysis

In another study focusing on enzyme inhibition, researchers synthesized various benzaldehyde derivatives and tested their ability to inhibit key metabolic enzymes in bacteria. The results indicated that halogenated derivatives, including those similar to this compound, showed promising inhibitory activity, suggesting potential applications in drug development .

Propriétés

IUPAC Name |

3-bromo-5-chloro-4-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClO2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h1,4-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGPAFOCCFNZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1Br)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366454 | |

| Record name | 3-bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444059-52-3 | |

| Record name | 3-bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.